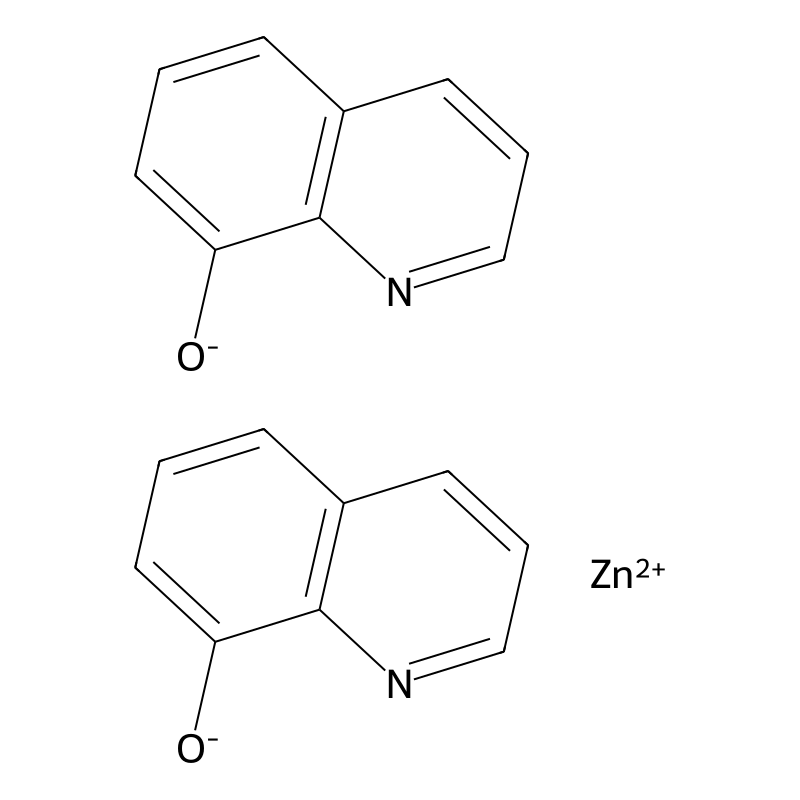

Zinc 8-hydroxyquinolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

basic photoluminescence properties of zinc 8-hydroxyquinolinate

Summary of Photoluminescence & Electrical Properties

| Property | Value for Znq₂ (in PMMA composite) | Value for Alq₃ (in PMMA composite) | Value for Znq₂ + ZnO Nanoparticles | Notes / Context |

|---|---|---|---|---|

| Photoluminescence (PL) Emission Peak | 522 nm [1] | 505 nm [1] | 511 nm [2] | The addition of ZnO nanoparticles causes a significant blue-shift from the pure Znq₂ PL peak at 565 nm [2]. |

| Electrical Conductivity | 1.19 μS/cm [1] | 1.56 μS/cm [1] | Information not available | Measured for Poly(methyl methacrylate) PMMA composite films. |

| Primary UV-Vis Absorption Bands | ~330 nm (π–π* transition) and ~380 nm (n–π* transition) [1] | ~330 nm (π–π*) and ~380 nm (n–π*) [1] | Information not available | Based on PMMA composite solutions. |

Experimental Protocols for Key Measurements

The following methodologies are compiled from the experimental sections of the research articles.

Synthesis of Znq₂ Complex: The Znq₂ organometallic complex is typically synthesized using an acid-base co-precipitation technique [1]. This involves reacting a zinc salt with the organic ligand, 8-hydroxyquinoline, in a controlled environment to precipitate the desired complex.

Fabrication of Composite Films: For optical and electrical measurements, the synthesized Znq₂ powder is often incorporated into a polymer matrix. A common method is to dissolve both the Znq₂ complex and Poly(methyl methacrylate) (PMMA) in a suitable solvent to create a composite solution, which is then used to form thin films [1].

Structural and Morphological Characterization:

- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical formation of the Znq₂ complex by identifying characteristic functional groups and bonds [1] [2].

- X-Ray Diffraction (XRD): Employed to analyze the crystal structure and confirm the successful formation of the Znq₂ compound [1] [2].

Optical Properties Characterization:

- UV-Vis Spectroscopy: The composite solutions are analyzed to identify absorption bands. The primary transition bands (π–π* and n–π*) are observed in the range of 330 nm and 380 nm [1].

- Photoluminescence (PL) Spectroscopy: The PL emission spectra of the composite solutions are measured by exciting the samples. The peak wavelength (e.g., 522 nm for Znq₂/PMMA) is recorded to determine the emitted light color [1].

Electrical Properties Characterization: The electrical conductivity of the composite films is measured using appropriate electrodes and instrumentation. The values are reported in units of microsiemens per centimeter (μS/cm) [1].

Visualizing Synthesis and Emission Relationships

The diagram below outlines the synthesis of Znq₂ and the factors influencing its photoluminescence emission wavelength.

This workflow shows how the synthesis path and material environment determine the final photoluminescent output of Znq₂.

Key Insights on Tuning Photoluminescence

The properties of Znq₂, particularly its emission color, can be significantly tuned through material engineering:

The Host Matrix Effect: Embedding Znq₂ in a PMMA polymer matrix results in a green emission at 522 nm [1]. This is different from the emission of pure Znq₂ powder, which is reported at 565 nm [2], demonstrating how the surrounding environment influences the optical properties.

The Blue-Shift Effect of Additives: Adding ZnO nanoparticles to the Znq₂ complex causes a substantial blue shift in its photoluminescence spectrum, moving the peak from 565 nm to 511 nm [2]. This shift is attributed to interactions between the Znq₂ complex and the ZnO nanoparticles, which alter the electronic energy levels involved in the light-emitting process.

References

Quantitative Data on ZnQ₂ Thermal Stability

The following table summarizes key thermal and optical properties of ZnQ₂ as reported in the literature. This data is crucial for evaluating its suitability for high-temperature applications like OLEDs.

| Property | Value | Measurement Technique | Context & Comparison |

|---|---|---|---|

| Initial Decomposition Temperature | > 260 °C | Thermal Gravimetric Analysis (TGA) | Indicates the onset of weight loss under a nitrogen atmosphere [1]. |

| Maximum Decomposition Temperature | 527 °C | Thermal Gravimetric Analysis (TGA) | The temperature at which the rate of mass loss is highest. ZnQ₂ showed the highest value among ZnQ₂, CaQ₂, and CdQ₂ [2] [1]. |

| Residual Mass (Mres) | 55% | Thermal Gravimetric Analysis (TGA) | The percentage of mass remaining after thermal decomposition, indicating high thermal stability [1]. |

| Photoluminescence (PL) Wavelength | 565 nm (Green) | Photoluminescence (PL) Spectroscopy | The peak wavelength of emitted light for the powder complex [2] [1] [3]. |

| Fluorescence Intensity | Lower than CaQ₂ | Photoluminescence (PL) Spectroscopy | The intensity of ZnQ₂ and CdQ₂ is reduced compared to CaQ₂, which may be due to atomic number effects [1]. |

Experimental Protocols for Synthesis and Characterization

The methodologies for creating and analyzing ZnQ₂ complexes are standardized to ensure reproducible results concerning their thermal and optical properties.

Synthesis of ZnQ₂ Complexes

- Chemical Precipitation: A common "facile" method involves reacting a zinc salt (e.g., zinc acetate) with 8-hydroxyquinoline (HQ) in a suitable solvent or water environment, often at room temperature. This can be done with or without surfactants to control the morphology (e.g., creating nano-flowers or nanorods) [2].

- Physical Vapor Deposition (PVD) for Thin Films: For device applications, high-purity ZnQ₂ powder is thermally evaporated in a high vacuum chamber (e.g., under 2 × 10⁻⁶ Torr). Key parameters include:

Key Characterization Techniques

- Thermal Gravimetric Analysis (TGA): This is the primary technique for assessing thermal stability. The sample is heated under an inert atmosphere (e.g., nitrogen), and its mass change is monitored as a function of temperature. This reveals decomposition temperatures and residual mass [2] [1].

- Structural Confirmation:

- X-ray Diffraction (XRD): Used to determine the crystal structure and confirm the formation of the ZnQ₂ complex [2] [5].

- Fourier Transform Infrared (FT-IR) Spectroscopy: Identifies the stretching frequencies of the metal-ligand bonds (Zn–O and Zn–N), providing evidence of successful complexation [2] [1].

- Optical Properties Analysis:

Factors Influencing Thermal Stability

The excellent thermal stability of ZnQ₂ is not an isolated property but is influenced by its molecular and structural characteristics.

Diagram: The coordination between zinc and rigid ligands creates a stable complex responsible for high thermal stability.

- Coordination Geometry and Chelation: The Zn²⁺ ion forms strong coordination bonds with the oxygen and nitrogen atoms of two 8-hydroxyquinoline ligands, creating a stable, chelated complex that requires significant energy to break apart [2] [4].

- Enhanced Stability via Hybrid Structures: Research shows that forming a hybrid material where ZnQ₂ complexes directly on the surface of ZnS Quantum Dots (QDs) can result in even longer emissive lifetime, higher fluorescence quantum yield, and enhanced thermal stability compared to pure ZnQ₂, making it a superior material for LEDs [6].

Conclusion and Application Outlook

For researchers, especially in the field of OLED development, ZnQ₂ is a promising emissive material. Its stability is crucial for the longevity and performance of devices. The synthesis and characterization protocols outlined provide a roadmap for its preparation and evaluation. Furthermore, strategies like complexing it with quantum dots present an exciting avenue for developing next-generation materials with even more robust properties [6].

References

- 1. (PDF) Synthesis of ZnQ , CaQ2, and CdQ2 for application in OLED... 2 [academia.edu]

- 2. Synthesis of ZnQ , CaQ2, and CdQ2 for application... | Semantic Scholar 2 [semanticscholar.org]

- 3. A facile synthesis and optoelectronic characterization of Znq and... 2 [colab.ws]

- 4. Selected Organometallic Compounds for Third Order Nonlinear Optical... [pmc.ncbi.nlm.nih.gov]

- 5. , Optical and Decay Structural of Zinc(II)... Properties [link.springer.com]

- 6. Enhanced photoluminescence and thermal of zinc quinolate... stability [pubs.rsc.org]

theoretical calculations B3PW91/6-31G** ZnQ2

Understanding ZnQ2: Structure and Synthesis

ZnQ2 is a coordination complex where a zinc ion is chelated by two 8-hydroxyquinoline ligands. Its properties are highly dependent on its specific crystalline form.

- Polymorphs and Hydration: ZnQ2 can exist as a hydrated form (ZnQ2·2H2O) or a dehydrated tetrameric form ((ZnQ2)4). The hydrated form typically exhibits weaker luminescence (luminescence quenching), while the tetrameric form has enhanced electron transport properties due to strong π-π* stacking, making it more suitable for OLED applications [1].

- Synthesis and Characterization: Common synthesis methods include simple precipitation [2] and a more recent solvent-free, mechanochemical approach using an air-flow impacting reaction [1]. Key experimental characterization techniques include:

- X-ray Diffraction (XRD): Used to distinguish between the crystalline structures of ZnQ2·2H2O and (ZnQ2)4 [1].

- Photoluminescence (PL) Spectroscopy: Measures the emission properties; ZnQ2 typically shows an emission peak around 496 nm (bluish-green region) [2].

- Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups and the successful formation of the complex [2].

The experimental workflow for synthesizing and characterizing ZnQ2, particularly to obtain the optoelectronically superior tetrameric form, can be summarized as follows. This provides a critical real-world benchmark for validating your computational models.

Theoretical Framework: B3PW91 and Basis Sets

The B3PW91 method is a hybrid density functional that combines the Becke three-parameter exchange functional (B3) with the Perdew-Wang 1991 gradient-corrected correlation functional (PW91) [3] [4].

- Functional Composition: In simple terms, hybrid functionals like B3PW91 mix a portion of exact (Hartree-Fock) exchange with DFT exchange and correlation energies. This often improves the accuracy of predicted molecular properties compared to "pure" DFT functionals [5] [3].

- The 6-31G Basis Set: This is a polarized double-zeta basis set, which provides a good balance between accuracy and computational cost for organic elements [4].

- Modeling Transition Metals: For systems containing transition metals like zinc, a common and effective strategy is to use a mixed basis set approach. This involves using an all-electron basis set like 6-31G for light atoms (C, H, O, N) and an Effective Core Potential (ECP) basis set like LANL2DZ for the zinc atom [5]. The LANL2DZ ECP replaces the core electrons of the metal with a potential, reducing computational cost while maintaining accuracy for the valence electrons that participate in bonding [5].

Recommended Computational Protocol for ZnQ2

While the search results do not contain an explicit protocol for B3PW91/6-31G on ZnQ2, you can construct a robust one by synthesizing the available information. The following table outlines the key components and a recommended setup.

| Component | Description | Recommendation for ZnQ2 |

|---|---|---|

| Method | Hybrid DFT Functional | B3PW91 [6] [4] |

| Basis Set (Ligands) | All-electron basis for C, H, O, N | 6-31G(d, p) (synonymous with 6-31G) [4] |

| Basis Set (Zinc Atom) | Effective Core Potential (ECP) | LANL2DZ [5] |

| Software | Quantum Chemistry Package | Gaussian [6] [5], Q-Chem, etc. |

| Key Properties | To calculate and validate | • Geometric structure • Frontier Molecular Orbitals (HOMO/LUMO) • Ionization Potential (IP) • Simulated UV-Vis and PL spectra |

The general workflow for performing and validating these calculations, from initial setup to comparison with experimental data, is outlined below.

Performance Expectations and Considerations

Based on the broader evaluation of DFT methods for transition metal systems:

- Ionization Potentials (IP): Hybrid functionals like B3PW91 generally show improved accuracy for predicting ionization potentials compared to non-hybrid methods [5].

- Heats of Formation: The meta-GGA functional TPSSTPSS was found to be the most reliable for heats of formation of transition metal complexes, though hybrid functionals are still widely used [5].

- Limitations: One study noted that the ONIOM(B3PW91:HF) hybrid method, while efficient for geometry, was ineffective at accurately reproducing NMR chemical shifts (¹H, ¹³C, ¹¹⁹Sn) in organotin compounds, suggesting that property-specific validation is crucial [6].

Critical Gaps and Future Research

The search results reveal a clear gap between experimental and computational studies on ZnQ2.

- Lack of Direct Linkage: The available literature provides information on the experimental synthesis of ZnQ2 [2] [1] and the use of the B3PW91 functional in other contexts [6] [4], but does not explicitly connect them in a single study on ZnQ2.

- Recommended Path Forward: Your in-depth technical guide should therefore focus on building this bridge. Use the experimental data (XRD patterns, FTIR spectra, PL emission peaks) from studies like [2] and [1] as critical benchmarks to validate and refine the predictions made by your B3PW91/6-31G/LANL2DZ calculations.

References

- 1. New approach to synthesis Zinc(II)-(8-hydroxyquinoline) ... [sciencedirect.com]

- 2. Synthesis and characterization of PEG assisted Znq2 ... [sciencedirect.com]

- 3. DFT [cup.lmu.de]

- 4. (PDF) DFT Calculations of Triethyl and Trimethyl Orthoacetate... [academia.edu]

- 5. Assessment of the ‘ 6 – 31 + G ** + LANL2DZ Mixed Basis Coupled... Set [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the ONIOM( B :HF) hybrid 3 for modeling... PW 91 method [link.springer.com]

what is the coordination geometry of zinc 8-hydroxyquinolinate

Coordination Geometries and Structural Data

The following table summarizes the key coordination geometries identified in the research, along with their experimental contexts and characterization methods.

| Coordination Geometry | Chemical Formula / Context | Experimental Evidence | Key Structural Features |

|---|---|---|---|

| Distorted Tetrahedral [1] | Dimeric [Zn₂L₁₂] complex with a benzimidazole ligand |

Single-crystal X-ray Diffraction | Each Zn center is coordinated by two N atoms and two O atoms from the 8-hydroxyquinolate ligands [1]. |

| Octahedral [2] | Zn(8HQ)₂ in Dimethyl Sulfoxide (DMSO) solution |

EXAFS, DOSY NMR, Computational Studies | Monomeric complex with two bidentate 8-hydroxyquinolate ligands and two DMSO molecules coordinated to zinc via oxygen atoms [2]. |

| Tetrahedral [3] | Alkylzinc quinolate complexes (e.g., [tBuZn(q)]₃) |

Single-crystal X-ray Diffraction | Formation of trinuclear and pentanuclear alkylzinc aggregates with 8-hydroxyquinolate ligands, confirming a propensity for tetrahedral coordination [3]. |

Detailed Experimental Methodologies

The determination of these geometries relies on a suite of advanced analytical techniques.

Single-Crystal X-Ray Diffraction (Solid-State Structure)

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

- Experimental Protocol: A suitable single crystal of the complex is mounted on a diffractometer. The structure is solved by directing X-rays at the crystal and measuring the diffraction pattern. The data is processed using software like

SHELXLto determine atomic positions, bond lengths, and bond angles [1]. - Data Interpretation: In the case of the dimeric

[Zn₂L₁₂]complex, X-ray diffraction directly revealed the coordination atoms (N and O) around each zinc center and the overall distorted tetrahedral geometry of the metal center [1].

EXAFS and DOSY NMR (Solution-Phase Structure)

These techniques are crucial for elucidating structure in solution, where single crystals may not be available.

- EXAFS (Extended X-ray Absorption Fine Structure): This method probes the local environment around a specific atom (e.g., zinc).

- Experimental Protocol: A synchrotron radiation source is used to scan the X-ray energy across the Zn K-edge. The oscillations in the absorption spectrum are analyzed to determine the number, type, and distance of atoms surrounding the zinc ion [2].

- Data Interpretation: For

Zn(8HQ)₂in DMSO, EXAFS data confirmed the coordination of oxygen atoms from DMSO molecules to the zinc center, supporting the octahedral model [2].

- DOSY (Diffusion Ordered Spectroscopy) NMR: This technique measures the diffusion coefficient of molecules in solution, which relates to their size and molecular weight.

- Experimental Protocol: A standard NMR spectrometer with a pulsed-field gradient system is used. The attenuation of NMR signals due to diffusion is measured [2].

- Data Interpretation: The measured diffusion coefficient for

Zn(8HQ)₂in DMSO was consistent with a monomeric species, ruling out the presence of large aggregates and supporting the proposed monomeric octahedral structure [2].

Research Workflow and Logical Relationships

The diagram below outlines the decision-making process and methodological flow for determining the coordination geometry of zinc 8-hydroxyquinolinate complexes.

Research workflow for determining coordination geometry

Key Influencing Factors on Coordination Geometry

The specific geometry adopted by a this compound complex is influenced by several factors:

- Ligand Design: The use of bulky substituents or additional donor groups on the 8-hydroxyquinoline ligand can introduce steric hindrance or electronic effects that distort the ideal tetrahedral geometry, sometimes leading to dimeric or other complex structures [1] [4].

- Solvent Effects: The coordination geometry can be highly solvent-dependent. As demonstrated, a complex that may be tetrahedral in the solid state can become octahedral in a coordinating solvent like DMSO, which actively participates in coordination [2].

- Supramolecular Interactions: Non-covalent interactions, such as π-π stacking and hydrogen bonding, can influence the packing of molecules in the solid state and affect the final observed structure [1] [3].

The coordination geometry of this compound is a flexible property. For solid-state applications like OLEDs, the tetrahedral coordination is most common and relevant. However, for biological or solution-phase studies, the potential for octahedral coordination in coordinating solvents must be considered.

References

- 1. Synthesis, characterization and computational studies of Zn complex... [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Solution-Phase Structure and Behavior of... [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Towards a New Family of Photoluminescent Organozinc... [academia.edu]

- 4. Comparative studies on OLED performances of chloro and fluoro... [pubs.rsc.org]

Technical Guide: Electronic Properties and Applications of ZnQ₂ Organic Semiconductor

Introduction to ZnQ₂ as an Organic Semiconductor

Zinc bis(8-hydroxyquinoline) (ZnQ₂) is a prominent organometallic complex classified as an organic semiconductor (OS). It belongs to the family of 8-hydroxyquinoline metal complexes, which are distinguished by their lipophilic metal ion chelating properties and bicyclic structure comprising a pyridine ring linked to a phenol group [1]. The proximity of the hydroxyl group at position 8 to the heterocyclic nitrogen makes 8-hydroxyquinolines excellent ligands for metal ions [1]. ZnQ₂ is constructed via bidentate bonds linking a central zinc atom to two 8-hydroxyquinoline ligands [1]. Its significance in organic electronics stems from an exceptional combination of properties, including efficient luminescence, high thermal stability, good charge carrier mobility, and solution processability [1] [2]. These characteristics make it a versatile material for a wide range of optoelectronic applications, competing effectively with its inorganic counterparts and even surpassing other metal quinolines like AlQ₃ in certain aspects, such as lower operating voltage and higher current density [2].

Fundamental Electronic and Structural Properties

The electronic functionality of ZnQ₂ is fundamentally governed by its molecular and crystalline structure. The planarity of the ZnQ₂ molecule and the consequent favorable π-π overlap of molecular orbitals are critical for its electronic performance [2]. This planarity increases molecular polarizability, enhances electron mobility, and contributes to lower turn-on voltages in devices [2].

- Crystal Structure: ZnQ₂ typically crystallizes in a hexagonal structure with lattice constants of approximately a = 1.423 nm and c = 1.599 nm [2]. This polycrystalline phase is crucial for determining charge transport characteristics.

- Thermal Stability: ZnQ₂ exhibits remarkable thermal robustness, with an initial decomposition temperature above 260°C and a maximum decomposition temperature reaching 527°C [3] [4]. This high stability is a prerequisite for the thermal evaporation processes used in device fabrication and ensures operational longevity [3].

- HOMO-LUMO Levels: The energetic positions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are optimally aligned for monolithic integration into multilayered organic devices. ZnQ₂ functions effectively as both an electron transport layer and a hole transport layer, as it possesses a smaller reorganization energy for hole transport compared to materials like TPD (N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine) [2].

Table 1: Key Structural and Thermal Properties of ZnQ₂

| Property | Value / Description | Measurement Technique | Citation |

|---|---|---|---|

| Molecular Structure | Coordination complex with central Zn²⁺ ion and two bidentate 8-hydroxyquinoline ligands | X-ray Diffraction (XRD) | [1] [3] |

| Crystal Structure | Polycrystalline, Hexagonal | X-ray Diffraction (XRD) | [2] |

| Lattice Constant, a | 1.42316 ± 0.14858 nm | X-ray Diffraction (XRD) | [2] |

| Lattice Constant, c | 1.59948 ± 0.22049 nm | X-ray Diffraction (XRD) | [2] |

| Initial Decomposition Temperature | > 260 °C | Thermal Gravimetric Analysis (TGA) | [3] [4] |

| Maximum Decomposition Temperature | 527 °C | Thermal Gravimetric Analysis (TGA) | [3] [4] |

Optical Properties and Characterization

The optical properties of ZnQ₂ are central to its application in light-emitting and photonic devices. Its photoluminescence is a standout feature, typically emitting in the green region of the spectrum.

- Photoluminescence (PL): ZnQ₂ in powder form exhibits a maximum photoluminescence peak at 565 nm [3] [4]. The intensity and wavelength of emission can be tuned by modifying the film thickness and crystallinity [2].

- Absorption and Band Gap: The optical band gap of ZnQ₂ is a critical parameter. Experimental values for thin films are found to be between 2.46 and 2.87 eV [1]. Theoretical calculations using methods like B3PW91/6-31G tend to predict slightly lower values, ranging from 1.62 to 2.97 eV [1]. This direct band gap is ideal for optoelectronic applications.

- Transmittance: Thin films of ZnQ₂ can achieve high optical transparency, with reported transmittance values above 76% [1]. This characteristic is particularly beneficial for applications requiring transparent conductive layers, such as in electrodes and transparent transistors [1].

Table 2: Summary of Key Optical Properties of ZnQ₂

| Property | Value / Range | Measurement Condition | Citation |

|---|---|---|---|

| Photoluminescence (PL) Peak | 565 nm | Powder form | [3] [4] |

| Experimental Optical Band Gap | 2.46 - 2.87 eV | Thin film | [1] |

| Theoretical Optical Band Gap | 1.62 - 2.97 eV | B3PW91/6-31G calculation | [1] |

| Film Transmittance | > 76% | Thin film | [1] |

Electrical Transport Behavior

The electrical behavior of ZnQ₂ is a key determinant of its performance in electronic devices.

- Ohmic Conduction: Devices fabricated with ZnQ₂, particularly in dispersed heterojunction architectures with acceptors like TCNQ and DAAq, display clear ohmic electrical behavior [1]. This is characterized by a linear current-voltage (I-V) relationship, indicating efficient charge injection and transport.

- Current Density: The peak current values in these devices can reach between 2 × 10⁻³ and 6 × 10⁻³ A [1], demonstrating its capability to handle substantial current flows.

- Role in Heterojunctions: When ZnQ₂ is combined with electron acceptors such as TCNQ or electron donors like DAAq, a dispersed heterojunction is formed [1]. This structure provides a large interfacial surface area between donor and acceptor materials, which significantly improves the dissociation efficiency of photogenerated excitons (bound electron-hole pairs), leading to higher electrical current generation in photovoltaic and photodetector devices [1]. The stability of these complexes is governed by hydrogen bonding interactions, with ZnQ₂-DAAq structures predicted to be stabilized by two hydrogen bonds [1].

Experimental Protocols for Synthesis and Characterization

Synthesis of ZnQ₂ Powders

Method: Precipitation Synthesis This is a common and straightforward wet-chemical method for producing ZnQ₂ particles [5].

- Materials: Zinc acetate (ZnC₄H₆O₄), 8-Hydroxyquinoline (8Hq), Ammonia (NH₃), and solvents. Polyethylene glycol (PEG) can be used as a surfactant for surface modification [5].

- Procedure:

- Prepare a solution of 8-hydroxyquinoline in a solvent containing ammonia. The ammonia acts to deprotonate the hydroxyquinoline, facilitating complexation with the metal ion.

- Separately, prepare an aqueous solution of zinc acetate.

- Slowly add the zinc acetate solution to the 8-hydroxyquinoline solution under constant stirring.

- A precipitate of ZnQ₂ will form immediately. Continue stirring for a period to ensure complete reaction.

- Filter the resulting precipitate and wash it thoroughly with deionized water and/or methanol to remove any unreacted precursors or by-products.

- Dry the purified precipitate in an oven at a moderate temperature (e.g., 60-80°C) to obtain the final ZnQ₂ powder [5].

Fabrication of ZnQ₂ Thin Films

Method: Vacuum Thermal Evaporation This is a standard physical vapor deposition technique for creating high-purity, uniform thin films [2].

- Setup: A thermal evaporation coating unit (e.g., Edwards 306A) equipped with a high vacuum chamber, a mechanical pump, and a turbo molecular pump is used. The source material is placed in a resistively heated molybdenum boat or a quartz crucible [2].

- Procedure:

- Place the synthesized ZnQ₂ powder in the evaporation boat.

- Load the substrate (e.g., glass, silicon) into the chamber, facing the evaporation source.

- Evacuate the chamber initially with a mechanical pump to a pressure of about 10⁻³ Torr.

- Use the turbo molecular pump to achieve a high vacuum of ~10⁻⁵ Torr [2] or ~7 × 10⁻⁵ mbar [2].

- Gradually increase the current through the boat to heat the ZnQ₂ powder to its sublimation temperature (approximately 300°C [1]). The material will evaporate and condense onto the cooler substrate, forming a thin film.

- Control the film thickness by monitoring with a quartz crystal microbalance and adjusting the evaporation time and rate.

Key Characterization Techniques

Structural Analysis:

- X-ray Diffraction (XRD): Used to determine the crystal structure, phase, and crystallite size of the powder and thin films. The diffraction pattern is compared to standard JCPDS cards (e.g., no. 48-2116 and 39-1857) for identification [2] [3].

- Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the formation of the metal-ligand complex by identifying characteristic vibrational frequencies, such as the stretching of Zn–O and Zn–N bonds, and shows the absence of precursor peaks [3] [5].

Optical Analysis:

- UV-Visible Spectroscopy: Measures the absorption spectrum of the material, from which the optical band gap can be Tauc plot.

- Photoluminescence (PL) Spectroscopy: Excites the sample with a specific wavelength of light and measures the emitted light spectrum to determine the emission peak and intensity [3].

Thermal Analysis:

- Thermogravimetric Analysis (TGA): Heats the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to determine the thermal stability and decomposition temperatures [3].

Morphological Analysis:

- High-Resolution Transmission Electron Microscopy (HR-TEM): Provides high-resolution images of the material's microstructure, crystallinity, and nanoparticle morphology [1].

The workflow for the synthesis and characterization of ZnQ₂ is summarized below.

Synthesis and characterization workflow for ZnQ₂.

Applications in Optoelectronics and Beyond

ZnQ₂'s unique properties make it suitable for a wide array of advanced applications:

- Organic Light-Emitting Diodes (OLEDs): Serves as both an emissive layer and an electron transport layer. Its high efficiency, good luminescence, and low operating voltage are critical for display and lighting technologies [2] [3].

- Organic Photovoltaics (OPVs) and Photodetectors: Used in dispersed heterojunctions with electron donor/acceptor materials to enhance exciton dissociation and current generation [1]. Its appropriate HOMO-LUMO levels facilitate efficient charge separation.

- Optical Waveguides and Lasers: The high planarity and favorable luminescent properties of ZnQ₂ make it a promising gain medium for organic lasers and a material for guiding light in integrated photonic circuits [2].

- Transparent Transistors and Electrodes: The combination of reasonable electrical conductivity and high transparency (>76%) in thin films enables its use in transparent electronic components [1].

- Biological Stabilization: Recent research has shown that ZnQ₂ can be used to modify the surface of mesoporous silica nanospheres, dramatically suppressing their biodegradation while adding fluorescence functionality, which points to potential applications in bioimaging and drug delivery [6].

Current Research Trends and Outlook

Recent research on ZnQ₂ is focused on pushing the boundaries of its performance and applications. Key trends include:

- Heterojunction Engineering: Combining ZnQ₂ with other organic semiconductors like TCNQ and DAAq to create optimized dispersed heterojunctions is a primary research focus to enhance charge separation and transport in devices [1].

- Computational Material Design: The development of benchmark data sets for crystalline organic semiconductors (e.g., BMCOS1) allows for high-throughput screening and accurate prediction of material properties using density functional theory (DFT-D3) and other computational methods, accelerating the discovery of new ZnQ₂ derivatives [7].

- Morphology Control: Studies on the effect of film thickness, post-deposition treatments, and the use of surfactants (like PEG) are crucial for fine-tuning the structural, morphological, and ultimately, the optoelectronic properties of ZnQ₂ thin films for specific device applications [2] [5].

References

- 1. Optimization of Zinc and Aluminum Hydroxyquinolines for Applications... [pmc.ncbi.nlm.nih.gov]

- 2. Structural and optical exploration of promising zinc (8- ... [sciencedirect.com]

- 3. Synthesis of ZnQ , CaQ2, and CdQ2 for application in OLED: optical... 2 [link.springer.com]

- 4. (PDF) Synthesis of ZnQ , CaQ2, and CdQ2 for application in OLED... 2 [academia.edu]

- 5. Synthesis and characterization of PEG assisted Znq2 ... [sciencedirect.com]

- 6. Fluorescence and biological stabilization of phosphorus-functionalized... [pubs.rsc.org]

- 7. Benchmark Data Set of Crystalline Organic Semiconductors [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Fundamental Optical Properties of ZnQ₂ Thin Films

Introduction to Zinc (8-Hydroxyquinoline) - ZnQ₂

Zinc bis(8-hydroxyquinoline), commonly referred to as ZnQ₂, is an organic semiconductor compound belonging to the family of metal quinoline complexes. Its significance in optoelectronics stems from its exceptional luminescence properties, thermal stability, and versatile charge transport capabilities. Structurally, ZnQ₂ consists of a zinc ion coordinated to two 8-hydroxyquinoline ligands through bidentate bonding, forming a complex with a distinctive planar geometry that enhances π-π molecular orbital overlap. This structural arrangement contributes to its high electron mobility and efficient luminescence [1].

Compared to other metal quinoline complexes such as AlQ₃, ZnQ₂ offers several advantages including lower operating voltage, higher current density, reduced toxicity, and enhanced thermal stability without polymorphism issues. The planarity of the ZnQ₂ molecular structure increases molecular polarizability, which facilitates electron mobility and contributes to lower turn-on voltages in electronic devices [1]. These characteristics make ZnQ₂ particularly suitable for a wide range of optoelectronic applications, from organic light-emitting diodes (OLEDs) to photodetectors and solar cells.

Structural Properties of ZnQ₂ Materials

Crystallinity and Morphology

The structural characteristics of ZnQ₂ significantly influence its optical and electronic properties. ZnQ₂ typically exhibits a polycrystalline phase with a hexagonal crystal structure, as confirmed by X-ray diffraction (XRD) studies. The lattice constants have been calculated as approximately a = 1.42 nm and c = 1.60 nm [1]. Thin films of ZnQ₂ can be fabricated using various techniques, with thermal evaporation being the most common method, resulting in smooth surfaces with controlled morphology:

- Thermal Evaporation: Produces films with roughness values as low as 2.398 nm [1]

- Spin-Coating: Enables formation of ZnQ₂ nanoparticles and composite films

- Physical Vapor Deposition (PVD): Allows co-deposition with other organic materials

The morphological properties can be further controlled through the use of surfactants like cetyltrimethyl ammonium bromide (CTAB), which helps in producing uniform nanoparticles with controlled size distribution [2].

Thermal Stability

The thermal behavior of ZnQ₂ is crucial for device applications, particularly for those requiring operational stability under varying temperature conditions. Differential scanning calorimetry (DSC) analysis reveals that ZnQ₂ powder remains thermally stable up to 540 K, with a melting point observed at 625 K. Beyond this temperature, significant degradation occurs, becoming pronounced at approximately 927.5 K [3]. This robust thermal stability makes ZnQ₂ suitable for device fabrication processes that may involve thermal treatments.

Table: Thermal Properties of ZnQ₂ Material

| Thermal Parameter | Value | Measurement Technique | Significance |

|---|---|---|---|

| Thermal Stability Limit | 540 K | DSC | Maximum temperature before decomposition |

| Melting Point | 625 K | DSC | Phase transition temperature |

| Major Degradation | 927.5 K | DSC | Temperature of significant material breakdown |

| Glass Transition | Not observed | DSC | No amorphous phase change below decomposition |

Fundamental Optical Properties of ZnQ₂

Linear Optical Properties

The linear optical properties of ZnQ₂ thin films have been extensively characterized through ultraviolet-visible (UV-Vis) spectroscopy and spectroscopic ellipsometry. These properties are influenced by several factors including film thickness, fabrication technique, and post-deposition treatments such as thermal annealing:

Absorption Characteristics: ZnQ₂ films exhibit strong absorption in the UV and visible regions, with the fundamental absorption edge typically occurring between 2.4-2.97 eV depending on the film structure and measurement technique [4] [5]. The absorption coefficient follows the Tauc model for direct band gap materials, with values on the order of 10⁴ cm⁻¹ near the absorption edge [1].

Refractive Index and Dispersion: The refractive index of ZnQ₂ films demonstrates normal dispersion behavior, decreasing with increasing wavelength. For films with thickness of 143 nm, the refractive index ranges from 2.12 at 500 nm to 1.79 at 2500 nm [1]. The dispersion behavior follows the single oscillator model developed by Wemple and DiDomenico, allowing determination of key dispersion parameters.

Table: Linear Optical Parameters of ZnQ₂ Thin Films

| Optical Parameter | Value Range | Measurement Conditions | Dependencies |

|---|---|---|---|

| Optical Band Gap | 2.4 - 2.97 eV | UV-Vis Spectroscopy | Film thickness, annealing conditions |

| Refractive Index (n) | 1.79 - 2.12 | Spectroscopic Ellipsometry (500-2500 nm) | Wavelength, film thickness |

| Oscillator Energy (E₀) | 3.65 eV | Wemple-DiDomenico model | Film structure and crystallinity |

| Dispersion Energy (E_d) | 18.61 eV | Wemple-DiDomenico model | Film structure and crystallinity |

| Absorption Coefficient | ~10⁴ cm⁻¹ | UV-Vis Spectroscopy | Wavelength, film quality |

Nonlinear Optical Properties

ZnQ₂ exhibits promising nonlinear optical properties that make it suitable for advanced photonic applications. The nonlinear refractive index and absorption coefficient can be determined through various techniques including the third-order susceptibility measurements:

- Nonlinear Refractive Index (n₂): Ranges from 2.89×10⁻¹³ to 7.32×10⁻¹³ m²/W [1]

- Nonlinear Absorption Coefficient (β): Varies between 1.74×10⁻⁹ to 5.12×10⁻⁹ m/W [1]

- Third-Order Susceptibility (χ⁽³⁾): Values approximately 2.43×10⁻¹² esu [1]

These nonlinear parameters demonstrate strong dependence on film thickness, with thicker films generally exhibiting enhanced nonlinear responses due to improved crystallinity and reduced defect density.

Emission Properties

The photoluminescence (PL) characteristics of ZnQ₂ constitute one of its most valuable attributes for optoelectronic applications. ZnQ₂ exhibits strong green emission with a peak wavelength typically around 565 nm when in powder form [6]. The emission properties can be influenced by several factors:

- Quantum Yield: ZnQ₂ demonstrates high luminescence efficiency, though slightly reduced compared to AlQ₃ [6]

- Lifetime: Decay analysis reveals complex lifetime components, with reported values of 1.36 ns (87.5%) and 4.87 ns (12.5%) for ZnQ₂ in PMMA matrix [7]

- Environmental Effects: Exposure to humidity, UV irradiation, or thermal treatments can cause emission wavelength shifts, sometimes converting green emission to blue [3]

The excellent electroluminescence properties of ZnQ₂ have been exploited in various light-emitting devices, with reported external quantum efficiency values of 1.8% in appropriately configured OLED structures [6].

Experimental Protocols and Methodologies

Thin Film Fabrication Techniques

Several well-established methods exist for depositing high-quality ZnQ₂ thin films, with thermal evaporation being the most widely employed for fundamental studies:

Thermal Evaporation: This process involves loading ZnQ₂ powder into a resistive molybdenum boat within a vacuum chamber. The chamber is evacuated to a base pressure of approximately 7×10⁻⁵ mbar, after which the source material is heated to its evaporation temperature. The deposition rate is typically maintained at 0.5-2.0 Å/s, with film thickness monitored in situ using a quartz crystal monitor [1] [3]. This method produces uniform films with controlled thickness and minimal contamination.

Physical Vapor Deposition (PVD): For complex structures or co-deposition with other materials, PVD systems like the NANO 36 (Kurt J. Lesker Company) can be employed. These systems operate at pressures of about 1.3×10⁻⁶ mbar and allow precise control over deposition parameters and material composition [8].

Spin-Coating: For solution-processable forms of ZnQ₂, spin-coating can be utilized. This typically involves dispersing ZnQ₂ in appropriate solvents and depositing onto substrates at controlled spin speeds, followed by thermal annealing to remove residual solvents and improve film quality [2].

The following workflow diagram illustrates the thermal evaporation process for ZnQ₂ thin film fabrication:

Thermal Evaporation Workflow for ZnQ₂ Thin Films

Post-Deposition Treatments

Thermal annealing represents a crucial post-deposition process for optimizing the properties of ZnQ₂ thin films. The recommended protocol involves:

- Annealing Temperature: Up to 423 K for optimal results, as higher temperatures may initiate degradation [3]

- Annealing Duration: Typically 60-120 minutes in inert atmosphere or vacuum

- Equipment: Conventional tube furnace or rapid thermal processing system

Annealing at appropriate temperatures induces grain growth and improves crystalline structure without affecting molecular stability, leading to enhanced optical and electronic properties [3].

Computational Methods

Theoretical calculations provide valuable insights into the structural and electronic properties of ZnQ₂. Density Functional Theory (DFT) calculations have been successfully employed to:

- Geometry Optimization: Using the B3PW91/6-31G method to determine the equilibrium molecular structure [5]

- Electronic Structure: Calculation of HOMO-LUMO energy levels and band gap energies

- Optical Properties: Time-Dependent DFT (TD-DFT) simulations of absorption spectra

These computational approaches show good agreement with experimental results, with theoretical band gap values ranging between 1.62-2.97 eV compared to experimental values of 2.46-2.87 eV [4].

Device Applications and Performance

Photodetectors and Solar Cells

ZnQ₂ has demonstrated significant potential in photodetection and photovoltaic applications due to its favorable optical and electrical properties:

- Photoconductivity: ZnQ₂ exhibits high photoconductivity, enabling efficient conversion of optical signals to electrical currents [1]

- Flexible Photodevices: Devices with structure PET/ITO/ZnQ₂-TCNQ/Ag show measurable photoresponse with active layer thickness of only 5.8 nm [5]

- Stability: ZnQ₂-based devices maintain performance under varying environmental conditions, with stable operation up to 423 K [3]

The electrical resistance in ZnQ₂-based photodevices shows significant changes when illuminated, confirming the photosensitive nature of the material [5].

Light-Emitting Diodes (OLEDs)

ZnQ₂ serves as both an emissive layer and electron transport layer in OLED configurations:

- Device Structures: Typical configurations include ITO/PEDOT:PSS/PVK/ZnQ₂/PBD/Al [6]

- Emission Color: Green emission with peak around 565 nm [6]

- Performance: ZnQ₂-based devices show improved electrical efficiency compared to AlQ₃-based devices [6]

The external quantum efficiency of ZnQ₂-based OLEDs has been reported to reach 1.8%, demonstrating its viability for display and lighting applications [6].

Table: ZnQ₂ Device Performance Comparison

| Device Type | Key Performance Metrics | Advantages of ZnQ₂ | Reference |

|---|---|---|---|

| Photodetector | Light-sensitive resistance change | Stable up to 423 K | [5] |

| OLED | 1.8% external quantum efficiency | Better electrical efficiency than AlQ₃ | [6] |

| Solar Cell | Broad absorption spectrum | Appropriate HOMO-LUMO alignment | [1] |

Conclusion

ZnQ₂ stands as a versatile organic semiconductor with exceptional optical properties that can be tuned through controlled fabrication parameters and post-deposition treatments. Its high luminescence efficiency, favorable charge transport characteristics, and remarkable thermal stability make it particularly suitable for a broad range of optoelectronic applications. The structural, linear, and nonlinear optical properties of ZnQ₂ thin films have been quantitatively characterized through comprehensive experimental studies and supported by computational modeling.

References

- 1. Structural and optical exploration of promising zinc (8- ... [sciencedirect.com]

- 2. Synthesis and characterization of Znq and 2 :CTAB particles for... Znq 2 [link.springer.com]

- 3. Testing the physical properties stability of Zinc (8 ... [sciencedirect.com]

- 4. Optimization of Zinc and Aluminum Hydroxyquinolines for ... [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Structural and Optoelectronic Properties of ... [mdpi.com]

- 6. A facile synthesis and optoelectronic characterization of Znq and... 2 [colab.ws]

- 7. Structural, Optical and Decay Properties of Zinc(II) 8 ... [link.springer.com]

- 8. sciencedirect.com/science/article/abs/pii/S0042207X24000435 [sciencedirect.com]

how does ZnQ2 compare to AlQ3 fundamentally

Fundamental Material Properties Comparison

The table below summarizes the core properties of ZnQ₂ and AlQ₃, which are crucial for selecting the appropriate material for specific applications.

| Property | ZnQ₂ (Zinc bis(8-hydroxyquinoline)) | AlQ₃ (Tris(8-hydroxyquinoline)aluminum) | Technical Implications |

|---|---|---|---|

| Molecular Structure | Two HQ ligands; planar tetrameric structure (ZnQ₂)₄ [1] |

Three HQ ligands; meridional isomer common [2] | ZnQ₂'s planarity enhances π-π overlap, improving electron mobility [1]. |

| Thermal Stability | Higher; stable up to 540 K (267°C); degrades at ~927 K [3] | High; melting point 415°C; sensitive to moisture at elevated temps (>90°C) [2] [4] | ZnQ₂ offers robust processing; AlQ₃ requires careful handling to avoid ligand exchange with water [4]. |

| Optical Bandgap (Exp.) | ~2.46 - 2.87 eV (in heterojunction) [5] | ~2.46 - 2.87 eV (in heterojunction) [5] | Similar bandgaps allow for tunable light absorption/emission across visible spectrum. |

| Photoluminescence (PL) | Green emission; ~540 nm (red-shifted) [6] | Green emission; ~524 - 527 nm [7] [6] | ZnQ₂'s red-shift attributed to greater metal-to-ligand charge transfer [6]. |

| Electrical Behavior | Higher current density, lower operating voltage than AlQ₃-based devices [7] [1] | Standard electron transport/emissive layer [2] | ZnQ₂'s planarity lowers reorganization energy, favoring higher electrical efficiency [1]. |

| HOMO / LUMO (Exp.) | Information missing | HOMO: 5.62 eV, LUMO: 2.85 eV (from commercial data) [2] | AlQ₃ data serves as a common reference; ZnQ₂ levels are tunable in heterojunctions [5]. |

Experimental Insights and Performance

In practical device applications, the fundamental properties of these materials translate into distinct performance characteristics.

| Aspect | ZnQ₂ Findings | AlQ₃ Findings | Context |

|---|---|---|---|

| OLED Efficiency | Devices show superior electrical efficiency [7]. | The benchmark material; well-understood performance [2]. | ZnQ₂ can lead to more power-efficient devices. |

| Heterojunction Performance | Forms stable heterojunctions (e.g., with TCNQ, DAAq); ohmic behavior with current ~2x10⁻³ to 6x10⁻³ A [5]. | Also performs well in heterojunctions; similar ohmic behavior and current range [5]. | Both are excellent for dispersed heterojunctions, expanding application potential. |

| Thin-Film Processability | Stable molecular structure across varying film thicknesses; maintains properties post-thermal annealing up to 423 K [3] [1]. | Standard thermal evaporation; multiple crystalline polymorphs exist [8]. | ZnQ₂ offers reliable and stable film formation, critical for device fabrication. |

Experimental Workflow for Material and Device Characterization

The diagram below outlines a generalized experimental protocol for synthesizing and characterizing these metal quinoline complexes and their corresponding devices, as reflected in the literature.

Experimental workflow for MQ complex analysis

Key methodological details from the research include:

- Material Synthesis & Characterization: ZnQ₂ and AlQ₃ complexes are typically synthesized via precipitation or reflux methods. Structural confirmation is done using FTIR and XRD. Thermal stability is assessed via TGA-DSC, showing ZnQ₂ stability up to ~540 K [7] [3] [6].

- Thin Film Deposition: High-quality thin films are fabricated using thermal evaporation under high vacuum (~10⁻⁵ Torr) [5] [3] [1]. This is critical for OLED and photodetector applications.

- Device Fabrication & Testing: OLEDs are fabricated in multilayer structures (e.g., ITO/PEDOT:PSS/PVK/EML/PBD/Al). Performance is evaluated by measuring turn-on voltage, luminance, current efficiency, and electroluminescence spectra [7] [6].

Key Insights for Research and Development

- For Higher Electrical Efficiency and Lower Voltage Operation: ZnQ₂ is the preferred material due to its molecular planarity, which facilitates better electron transport, resulting in devices with higher current density and lower turn-on voltages [7] [1].

- For Maximum Thermal Resilience in Inert Environments: AlQ₃ has a very high intrinsic melting point (~415°C), but ZnQ₂ demonstrates superior stability against degradation during processing and under operational stress, especially in non-inert conditions [3] [4].

- For Novel Heterojunction and Optoelectronic Applications: Both materials show great promise. Recent studies highlight their excellent performance in dispersed heterojunctions with molecules like TCNQ and DAAq, yielding high transmittance (>76%) and good ohmic conductivity, suitable for transparent transistors and advanced photovoltaic cells [5].

References

- 1. Structural and optical exploration of promising zinc (8- ... [sciencedirect.com]

- 2. , Tris(8-hydroxyquinolinato) aluminum | OLEDs | 2085-33-8 | Ossila Alq 3 [ossila.com]

- 3. Testing the physical properties stability of Zinc (8 ... [sciencedirect.com]

- 4. Environmental stability of aluminum tris(8-hydroxyquinoline) ( Alq ) and... 3 [colab.ws]

- 5. Optimization of Zinc and Aluminum Hydroxyquinolines for Applications... [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Synthesis and Study of Chemical and Photo-physical Properties... [academia.edu]

- 7. A facile synthesis and optoelectronic characterization of Znq and... 2 [link.springer.com]

- 8. Insights Into the Solution Crystallization of Oriented Alq and... 3 [pubmed.ncbi.nlm.nih.gov]

role of zinc in 8-hydroxyquinoline complexes

Synthesis & Experimental Protocols

The synthesis of zinc-8-HQ complexes typically involves reacting a zinc salt with the organic ligand in a suitable solvent. Below is a generalized experimental workflow.

Generalized synthesis workflow for zinc-8-HQ complexes.

Detailed Synthesis of a Specific Complex ([Zn₂L₁₂]) [1]

- Ligand Synthesis (L1): A mixture of 8-hydroxyquinoline-2-carbaldehyde (2.1 g, 7.5 mmol) and o-phenylenediamine (1.5 g, 14.5 mmol) was added to a suspension of silica gel and thionyl chloride in anhydrous dichloromethane. The reaction was stirred overnight under nitrogen. The product was isolated by pouring into water, neutralizing, filtering, and purifying via column chromatography (yield: 60%).

- Complex Formation: A methanol solution of zinc acetate (0.08 g, 0.43 mmol) was added dropwise to a methanol solution of the synthesized L1 ligand (0.04 g, 0.095 mmol). The mixture was refluxed for 8 hours under constant stirring and a nitrogen atmosphere.

- Isolation and Purification: Upon cooling to 4°C, a yellow solid precipitated, which was filtered and washed with excess methanol and water. The product was further purified by recrystallization, yielding yellow crystals (yield: 52%).

Characterization & Data Analysis

Characterization of these complexes confirms their structure and evaluates their photophysical properties.

Key techniques for characterizing zinc-8-HQ complexes.

Quantitative Photophysical and Electrochemical Data [1] The following table compiles key data for a novel zinc complex ([Zn₂L₁₂]) and its ligand (L1), highlighting the impact of zinc coordination.

| Property | Ligand (L1) | Zinc Complex ([Zn₂L₁₂]) | Measurement Technique |

|---|---|---|---|

| Fluorescence Emission | Not specified | Blue-shifted profile vs. similar complexes | Photoluminescence spectroscopy |

| Electrochemical Band Gap | Not specified | Can be determined from HOMO/LUMO | Cyclic Voltammetry / DFT |

| Thermal Stability | Not specified | Stable under N₂ at 20 K/min | Thermo-gravimetric Analysis (TGA) |

| Structural Information | Monoclinic (P2₁/n); intramolecular H-bonding | Triclinic (P1̄); dimeric "butterfly" structure | Single Crystal X-ray Diffraction |

Key Findings from Characterization:

- Structural Insights: X-ray crystallography confirms the complex is a coordination dimer, with each zinc atom in a distorted geometry bound to two N atoms and two O atoms from the L1 ligands [1].

- Optical Properties: The intense luminescence is attributed to a ligand-centered emission mechanism. The specific coordination environment and structural distortion around the zinc center are directly responsible for a blue shift in the emission profile, which is valuable for developing blue-emitting materials [1].

- Theoretical Support: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations provide insights into electronic transitions, excited states, and the energy transfer mechanism for luminescence [1] [2] [3].

Research Applications

The unique properties of zinc-8-HQ complexes drive their use in several advanced research areas:

- OLEDs: Serve as efficient green emitters and electron-transport materials in organic light-emitting diodes. Their stability and high fluorescence quantum yield are critical for device performance and longevity [1] [3].

- Fluorescent Sensors: Function as sensitive probes for detecting metal ions like Zn²⁺ in environmental and biological samples. Coordination with the target metal often enhances fluorescence intensity, providing a detectable signal [2].

- Thin-Film Technology: Can be blended with polymers like PMMA to create uniform, luminescent thin films for use in flexible and large-area optoelectronic devices [3].

References

synthesis method for ZnQ2 nanosheets solid-state reaction

Application Notes: Synthesis of ZnQ₂ Nanostructures

1. Chemical Precipitation Synthesis of ZnQ₂ Nanoflowers

The synthesis of Bis(8-hydroxyquinoline) zinc (ZnQ₂) nanoflowers via a chemical precipitation method at room temperature is documented [1]. This process emphasizes the role of surfactants and solvent environments in controlling morphology.

Materials & Equipment:

- Precursors: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and 8-hydroxyquinoline (C₉H₇NO).

- Solvents: Deionized water and various organic media (e.g., ethanol, methanol) to create different solvent environments [1].

- Surfactant: Cetyltrimethylammonium bromide (CTAB) [1].

- Equipment: Standard laboratory glassware, magnetic stirrer, centrifuge, and vacuum oven.

Detailed Protocol:

- Solution Preparation: Dissolve zinc acetate in a mixture of deionized water and an organic solvent. In a separate container, dissolve 8-hydroxyquinoline in a suitable solvent.

- Surfactant Addition: Add CTAB to the zinc salt solution under constant stirring to create a homogeneous mixture.

- Precipitation: Slowly add the 8-hydroxyquinoline solution to the zinc salt and surfactant mixture. A precipitate will form immediately.

- Aging: Continue stirring the reaction mixture at room temperature for several hours to allow the nanoflowers to form and stabilize.

- Product Isolation: Centrifuge the suspension to separate the solid product. Wash the precipitate multiple times with ethanol and deionized water to remove impurities and unreacted precursors.

- Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 50-60 °C) for several hours to obtain the ZnQ₂ nanoflower powder [1].

Key Findings: The presence of CTAB was identified as crucial for the formation of the nanoflower morphology instead of nanosheets. These nanoflowers exhibited strong green photoluminescence with a peak at around 498-499 nm and showed higher photoluminescence quantum yields (by about 30%) compared to nanosheet structures [1].

2. Solid-State Synthesis of ZnO Nanoparticles

While not for ZnQ₂, a rapid solid-state method for zinc oxide (ZnO) nanoparticles provides a relevant reference for solid-state techniques [2]. This method is valued for its simplicity and scalability.

Materials:

- Precursors: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and sodium hydroxide (NaOH) pellets [2].

- Equipment: Mortar and pestle, beaker, doctor-blade apparatus (if making films).

Detailed Protocol:

- Mixing: Combine Zn(NO₃)₂·6H₂O and NaOH in a 2:1 molar ratio in a beaker.

- Grinding: Use a mortar and pestle to grind the mixture for 10-15 minutes at room temperature. A solid-state reaction occurs, indicated by a color change to white.

- Washing: Wash the resulting powder with ethanol and distilled water to remove by-products.

- Drying: Dry the purified ZnO nanoparticles in an oven at a moderate temperature [2].

- Film Formation (Optional): For sensor applications, the nanoparticles can be dispersed in ethanol and deposited as a film using a doctor-blade technique [2].

The workflow below illustrates the key steps and decision points in the two synthesis methods.

Summary of Characterization Data

The table below summarizes key properties reported for ZnQ₂ nanostructures synthesized via chemical precipitation [1].

| Property | Characterization Method | Reported Results for ZnQ₂ Nanostructures |

|---|---|---|

| Morphology | Scanning Electron Microscopy (SEM) | Nanoflowers and nanosheets, dependent on surfactant use [1]. |

| Crystalline Nature | X-ray Diffraction (XRD) | Confirmed crystalline nature of synthesized nanostructures [1]. |

| Photoluminescence (PL) Peak | Photoluminescence (PL) Spectroscopy | Green emission with peak at ~498-499 nm [1]. |

| PL Quantum Yield (QY) | PL Spectroscopy | Nanoflowers showed ~30% higher QY compared to nanosheets [1]. |

| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmed presence of characteristic molecular bonds [1]. |

Suggested Research Direction

Given the lack of direct evidence for a solid-state synthesis route to ZnQ₂ nanosheets, I suggest the following path forward:

- Adapt Solution-based Protocols: The detailed chemical precipitation method [1] is the most viable starting point. You could systematically vary parameters like surfactant concentration, solvent composition, and reaction temperature to potentially steer the morphology towards nanosheets.

- Explore Alternative Solid-state Reactions: The established solid-state synthesis for ZnO [2] demonstrates the feasibility of the approach for zinc complexes. Developing a similar protocol for ZnQ₂ would require identifying non-solvent-based reactants (e.g., solid zinc salts and 8-hydroxyquinoline) and optimizing grinding time, temperature, and potential catalyst use.

References

Application Notes: ZnQ2 Dispersed Heterojunction Films

Organic semiconductors like ZnQ2 are gaining prominence due to their ecological advantages, chemical tunability, and potential for flexible, low-cost electronic devices [1]. Fabricating a dispersed heterojunction—a homogeneous mixture of electron donor and acceptor materials—significantly improves exciton dissociation efficiency, leading to higher electrical current generation in devices [1].

Material Properties and Preparation

ZnQ2 (8-hydroxyquinoline zinc) is a metal-quinoline complex known for its excellent thermal stability, efficient luminescence, and charge transport properties [1]. When combined with electron acceptors like TCNQ (tetracyanoquinodimethane) or DAAq (2,6-diaminoanthraquinone), it forms a dispersed heterojunction. The optimal blend ratio for these films is 2:1 (weight ratio) of ZnQ2/DAAq to acceptor material [1].

The following table summarizes key parameters for high-quality ZnQ2-DAAq dispersed heterojunction films:

| Parameter | Value / Description | Significance / Implication |

|---|---|---|

| Optical Band Gap (Exp.) | 2.46 - 2.87 eV [1] | Suitable for semiconducting applications; allows tuning of light absorption/emission. |

| Optical Band Gap (Theo.) | 1.62 - 2.97 eV [1] | Theoretical calculations help predict and understand material behavior. |

| Film Transmittance | > 76% [1] | High transparency beneficial for electrodes, transparent transistors, and photovoltaic cells. |

| Electrical Behavior | Ohmic [1] | Linear current-voltage relationship, desirable for efficient charge injection in devices. |

| Peak Current | 2 × 10⁻³ to 6 × 10⁻³ A [1] | Indicates good current-carrying capacity in fabricated devices. |

| Molecular Interaction | Two hydrogen bonds (predicted) [1] | Governs the stability and structure of the heterojunction complex. |

Experimental Protocol: Film Deposition & Fabrication

This protocol details the formation of ZnQ2-DAAq dispersed heterojunction thin films via solution processing and thermal evaporation, adapted from recent research [1].

Solution Preparation and Heterojunction Formation

- Materials: ZnQ₂ (C₁₈H₁₂N₂O₂Zn) and DAAq (C₁₄H₁₀N₂O₂). Use high-purity commercial sources (e.g., Sigma-Aldrich) without further purification [1].

- Blend Preparation:

- Weigh ZnQ₂ and DAAq in a 2:1 weight ratio. For example, use 200 mg of ZnQ₂ and 100 mg of DAAq [1].

- Dissolve the mixture in acetonitrile (C₂H₃N) to create a solution with a concentration of 5 mg/mL [1].

- Reflux the solution for 24 hours to ensure thorough mixing and complex formation [1].

- Filter the solution after refluxing and dry it under vacuum to remove any non-dissolved material and solvent [1].

Thin Film Deposition by Thermal Evaporation

- Equipment: A high-vacuum deposition chamber equipped with a mechanical pump and a turbo molecular pump [1].

- Deposition Process:

- Load the prepared powder into an evaporation source (e.g., a tantalum boat) within the vacuum chamber.

- Evacuate the chamber initially with the mechanical pump to about 10⁻³ Torr, then use the turbo molecular pump to achieve a high vacuum of 10⁻⁵ Torr [1].

- Heat the source material to 300 °C to sublimate it onto the desired substrate (e.g., glass, ITO-coated glass) [1]. Control the deposition rate and final film thickness by monitoring with a quartz crystal microbalance.

Post-Deposition Analysis and Device Fabrication

- Structural and Morphological Characterization:

- Optoelectronic Characterization:

- UV-visible Spectroscopy: Measure the absorption spectrum to determine the experimental optical band gap and verify the theoretical predictions [1].

- Electrical Measurement: Fabricate simple device structures (e.g., by depositing electrodes on top of the film) to measure current-voltage (I-V) characteristics and confirm ohmic behavior and peak current values [1].

Workflow and Logical Diagrams

The following diagram illustrates the logical workflow for the deposition and analysis of ZnQ2-DAAq films:

The molecular and structural relationships in the ZnQ2-DAAq heterojunction are complex. The following diagram summarizes the key concepts and confirmed properties:

Key Considerations for Researchers

- Material Alternatives: While this protocol uses DAAq, AlQ₃ and ZnQ₂ can also form heterojunctions with TCNQ. The molecular interactions differ, with AlQ₃-TCNQ predicted to form three or four hydrogen bonds [1].

- Thermal Stability Analysis: Perform thermogravimetric analysis (TGA) to determine the thermal stability range of your films. For organic semiconductors, stability under operating conditions is critical [1].

- General Deposition Insights: The nucleation process during thin film deposition is crucial. In-situ optical spectroscopy can be a powerful tool for monitoring dynamic processes like crystallization and polymorphic transformations, which heavily influence final device performance [2].

References

Comprehensive Application Notes and Protocols: Photoluminescence Quantum Yield Measurement of Zinc 8-Hydroxyquinolinate Complexes

Introduction to Photoluminescence Quantum Yield (PLQY)

Photoluminescence Quantum Yield (PLQY) represents a fundamental photophysical parameter that quantifies the efficiency of a luminescent material to convert absorbed photons into emitted photons. Defined as the ratio of the number of photons emitted to the number of photons absorbed, PLQY provides critical insights into the performance potential of luminescent materials for various applications including organic light-emitting diodes (OLEDs), sensing, and bioimaging. For zinc 8-hydroxyquinolinate complexes and their derivatives—important electron-transporting materials in OLED applications—accurate PLQY determination is essential for material characterization and device performance optimization [1] [2].

The accurate determination of PLQY values has historically presented challenges, with reported values for identical materials varying significantly across different publications. For instance, even for common OLED emitters like NPB, values ranging from 29% to 41% have been reported, highlighting the necessity for standardized measurement protocols [3]. This protocol document establishes comprehensive procedures for determining absolute PLQY values of this compound complexes using integrating sphere methodology, incorporating both experimental procedures and statistical treatment of data to ensure reliability and reproducibility.

Experimental Principles and Methodology

Theoretical Foundation

The absolute PLQY method using an integrating sphere relies on direct measurement of photon counts from the sample under controlled conditions, without requiring comparison to a reference standard. This approach is particularly valuable for solid-state materials where reference standards may not be readily available [2]. The PLQY (Φ) is defined as:

[ \Phi = \frac{\text{Number of photons emitted}}{\text{Number of photons absorbed}} ]

According to the established methodology by de Mello et al., the PLQY calculation requires three separate measurements to account for direct excitation, indirect illumination, and background signals [3]. This approach enables the precise determination of both the absorption characteristics and the resulting emission efficiency of the material under investigation.

Measurement Overview

The integrating sphere method operates on the principle of total photon collection, where the sphere captures and diffuses all light emanating from the sample—including reflected, transmitted, and emitted photons. This creates a homogeneous light distribution within the sphere, allowing for accurate quantification by the detector. The method is particularly advantageous for scattering media and solid samples where traditional measurement approaches may suffer from significant inaccuracies due to directional emission and reabsorption effects [4].

Table 1: Comparison of PLQY Measurement Methods

| Method Type | Principle | Advantages | Limitations |

|---|---|---|---|

| Absolute (Integrating Sphere) | Direct measurement of emitted vs. absorbed photons | No reference standard needed; applicable to solids and solutions | Requires specialized equipment; sensitive to measurement geometry |

| Relative | Comparison to standard with known PLQY | High precision for solutions; utilizes standard lab equipment | Requires matched reference standard; limited to soluble samples |

| Monte Carlo Simulation | Computational modeling of light propagation | Accounts for complex scattering and reabsorption | Computationally intensive; requires precise optical parameters [4] |

Materials and Equipment

Required Materials

- This compound samples: Powdered form or thin films deposited on appropriate substrates

- Reference standards (for validation): Materials with known PLQY such as Rhodamine 6G for solution measurements [4]

- Solvents: High-purity spectroscopic grade solvents (acetonitrile, methanol, chloroform) for solution-based measurements

- Sample holders: Quartz cuvettes for solutions, non-fluorescent mounts for solid samples

Instrumentation

- Integrating sphere system: Commercially available systems (e.g., Hamamatsu Photonics Quantaurus-QY) with sphere diameters typically ranging from 3.5 to 6 inches [2]

- Excitation source: Laser or LED with wavelength appropriate for sample absorption (typically 350-400 nm for this compound complexes)

- Detection system: Spectrometer with sensitivity range covering both excitation and emission wavelengths (350-700 nm for most quinoline complexes)

- Temperature control system: For maintaining stable measurement conditions

Software and Computational Tools

- Spectrometer operating software: For data acquisition and initial processing

- Statistical analysis software: For weighted mean calculations and uncertainty analysis

- Monte Carlo simulation tools (optional): For modeling light propagation in scattering media [4]

Experimental Protocol

Sample Preparation

For solid powder samples:

- Gently grind the this compound complex to ensure uniform particle size distribution

- Fill sample holder with consistent powder density, avoiding air gaps

- Ensure flat, even surface for measurement reproducibility

For thin film samples:

- Deposit films on clean, non-fluorescent substrates (quartz preferred)

- Control film thickness to minimize reabsorption effects (typically 50-200 nm)

- Verify film uniformity through microscopic inspection

For solution measurements:

- Prepare solutions in appropriate solvents at concentrations yielding absorbance between 0.1 and 0.3 at excitation wavelength

- Degas solutions if oxygen quenching is a concern

- Use matched quartz cuvettes with minimal fluorescence background

Instrument Setup and Calibration

- System warm-up: Allow the excitation source and detection system to stabilize for at least 30 minutes before measurements

- Wavelength calibration: Verify spectrometer calibration using standard emission sources

- Background check: Measure dark counts of the detection system with excitation blocked

- System validation: Measure PLQY of reference standards with known values (e.g., Rhodamine 6G in ethanol) to verify system performance [4]

Measurement Procedure

The following workflow illustrates the sequential measurement process:

Measurement A (Empty sphere):

- Direct the excitation beam into the empty integrating sphere

- Record the spectrum and integrate the excitation peak (X_A)

- This measurement quantifies the incident excitation intensity

Measurement B (Sample indirectly illuminated):

- Place the sample inside the sphere but out of the direct excitation beam

- Record the spectrum and integrate both excitation (X_B) and emission (E_B) regions

- This measures the diffuse excitation and background luminescence

Measurement C (Sample directly illuminated):

- Position the sample in the direct excitation beam path within the sphere

- Record the spectrum and integrate both excitation (X_C) and emission (E_C) regions

- This captures the total emission under direct excitation

Multiple measurements: Repeat each measurement type (A, B, C) at least 5-10 times to enable statistical analysis [3]

Data Processing and Calculations

Spectral integration: For each measurement, separately integrate the excitation and emission regions of the spectrum

Absorption calculation: Determine the absorption (A) using the formula:

[ A = (1 - \frac{X_C}{X_B}) ]

PLQY calculation: Calculate the PLQY (Φ) for each measurement combination:

[ \Phi = \frac{E_C - (1 - A) \cdot E_B}{A \cdot X_A} ]

Statistical treatment: When multiple measurements are performed, calculate the weighted mean and standard deviation as described in Section 5.1

Data Analysis and Statistical Treatment

Statistical Evaluation of PLQY

The accurate determination of PLQY requires careful statistical treatment to account for random uncertainties arising from photon counting statistics, intensity variations of the light source, and electronic noise [3]. When each measurement type (A, B, C) is repeated n times, there are n³ possible combinations for calculating PLQY values.

Weighted mean calculation:

Calculate the weight for each PLQY value (Φ_i) as the inverse of its variance:

[ w_i = \frac{1}{\sigma_i^2} ]

Compute the weighted mean PLQY:

[ \bar{\Phi} = \frac{\sum w_i \cdot \Phi_i}{\sum w_i} ]

Determine the standard deviation of the weighted mean:

[ \sigma = \sqrt{\frac{\sum w_i \cdot (\Phi_i - \bar{\Phi})^2}{\sum w_i}} ]

This statistical approach not only quantifies the measurement uncertainty but also facilitates the identification of outliers and time-dependent systematic errors [3].

Documentation and Reporting

Report the following information for each PLQY measurement:

- Final PLQY value with statistical uncertainty (e.g., Φ = 0.45 ± 0.02)

- Excitation wavelength and spectral bandwidth

- Integration time and number of measurement repetitions

- Sample description (form, concentration, solvent if applicable)

- Measurement temperature and environment (air, nitrogen, vacuum)

Results and Discussion

Representative PLQY Values for this compound Complexes

Table 2: Photoluminescence Properties of Zinc 8-Hydroxyquinoline Complexes

| Complex | Form | Emission Maximum (nm) | PLQY | Experimental Conditions | Reference |

|---|---|---|---|---|---|

| Znq₂ | Acetonitrile solution | 555 | 0.03 | Not specified | [5] |

| Znq₂ | Powder | Not specified | 0.45 | Not specified | [5] |

| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc (5) | Solid | 575 | High (relative) | Comparative study | [1] |

| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc (6) | Solid | 607 | Reduced (relative) | Comparative study | [1] |

| Znq₂ attached to ZnS quantum dots | Composite | Not specified | Enhanced | Compared to pure Znq₂ | [6] |

The data illustrates the significant variation in PLQY values based on molecular structure, aggregation state, and environment. The enhancement of PLQY in quantum dot complexes demonstrates the potential for material optimization through strategic composite formation [6].

Troubleshooting and Optimization

Common issues and solutions:

- Low signal-to-noise ratio: Increase integration time or excitation intensity, but avoid sample degradation

- Inconsistent results: Ensure sample positioning reproducibility and stable excitation source

- Apparent PLQY >1: Check for background light leaks or incorrect spectral integration boundaries

- High statistical uncertainty: Increase the number of measurement repetitions (n ≥ 10 recommended)

Optimization strategies:

- For scattering samples, consider implementing Monte Carlo simulation approaches to account for complex light propagation [4]

- For low-PLQY samples in the NIR region, ensure the detection system has appropriate sensitivity [7]

- For temperature-sensitive samples, implement precise temperature control during measurements

Advanced Applications and Methodological Extensions

The basic integrating sphere methodology can be extended to address specialized measurement requirements:

Time-resolved PLQY measurements: Combine integrating sphere measurements with lifetime detection systems to obtain additional insights into photophysical processes [2].

Temperature-dependent studies: Implement temperature-controlled sample holders to investigate thermal quenching behavior and thermodynamic parameters of emission.

Monte Carlo modeling: For highly scattering samples or complex geometries, implement GPU-accelerated Monte Carlo simulations that solve the full fluorescence radiative transfer equation, incorporating spectrally dependent absorption, scattering, and fluorescence cascade processes [4].

Conclusion and Prospects

The established protocol for this compound PLQY measurement using integrating sphere technology provides researchers with a robust framework for characterizing this important class of luminescent materials. The incorporation of statistical treatment using weighted means significantly enhances the reliability of the measured values, enabling more confident material comparisons and performance predictions.

Future methodological developments will likely focus on increasing measurement precision for low-quantum-yield materials, particularly in the near-infrared region [7], and on integrating multi-parameter characterization to simultaneously acquire PLQY, lifetime, and spectral information. The continued refinement of these measurement protocols will contribute to the accelerated development of advanced luminescent materials for optoelectronic applications.

References

- 1. Comparative studies on OLED performances of chloro and fluoro... [pubs.rsc.org]

- 2. Establishment of absolute photoluminescence (PL) ... [hamamatsu.com]